

# 2-Chlorophenyl Methyl Sulfone: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Chlorophenyl methyl sulfone*

Cat. No.: *B102717*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chlorophenyl methyl sulfone**, also known as 1-Chloro-2-(methylsulfonyl)benzene, is an organic compound with significant applications in various fields of chemical research and development. Its unique molecular structure, featuring a chlorinated phenyl ring and a methyl sulfone group, makes it a valuable intermediate and building block in the synthesis of complex molecules. This compound is particularly noted for its utility in the development of novel pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of **2-Chlorophenyl methyl sulfone**.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Chlorophenyl methyl sulfone** are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for analytical purposes.

| Property          | Value                                            | Reference(s)                            |
|-------------------|--------------------------------------------------|-----------------------------------------|
| CAS Number        | 17482-05-2                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> S | <a href="#">[1]</a>                     |
| Molecular Weight  | 190.65 g/mol                                     | <a href="#">[1]</a>                     |
| Appearance        | White crystalline solid/powder                   | <a href="#">[1]</a>                     |
| Melting Point     | 90-94 °C                                         |                                         |
| Boiling Point     | 340.3 °C at 760 mmHg                             |                                         |
| Purity            | ≥95%                                             | <a href="#">[1]</a>                     |
| Storage           | Sealed in dry, room temperature                  | <a href="#">[1]</a>                     |
| Synonyms          | 1-Chloro-2-(methylsulfonyl)benzene               | <a href="#">[1]</a>                     |
| InChI Key         | NXARIPVZOXXAAG-UHFFFAOYSA-N                      | <a href="#">[1]</a>                     |

## Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Chlorophenyl methyl sulfone**.

### <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **2-Chlorophenyl methyl sulfone** in DMSO-d6 shows distinct peaks corresponding to the aromatic protons and the methyl group protons. A published spectrum is available in the electronic supplementary information from a Royal Society of Chemistry journal.[\[3\]](#)

## Experimental Protocols

Detailed methodologies are critical for the accurate determination of physicochemical properties and for the synthesis of **2-Chlorophenyl methyl sulfone**.

## Melting Point Determination (Capillary Method)

The melting point of an organic solid is a key indicator of its purity.

**Principle:** A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

**Procedure:**

- A small amount of dry **2-Chlorophenyl methyl sulfone** is finely crushed.
- The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile organic compounds. For aromatic sulfones, a reversed-phase HPLC method is commonly employed.

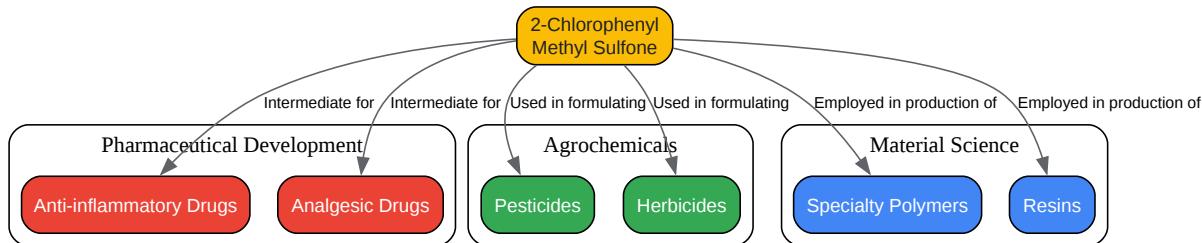
**Instrumentation:**

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
- Detector: UV detector, with the wavelength set to an absorbance maximum of the analyte.


- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20  $\mu$ L.

**Procedure:**

- Sample Preparation: A standard solution of **2-Chlorophenyl methyl sulfone** is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., acetonitrile) to a known concentration.
- Analysis: The sample solution is injected into the HPLC system.
- Data Processing: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.


## Synthesis of Chlorophenyl Methyl Sulfone (Representative Protocol)

The following is a representative two-step procedure for the synthesis of a chlorophenyl methyl sulfone, adapted from a patented method for a similar isomer. This process involves the reduction of a sulfonyl chloride followed by methylation.

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of Chlorophenyl Methyl Sulfone.

# Applications of 2-Chlorophenyl Methyl Sulfone

This compound serves as a versatile building block in organic synthesis, leading to the creation of more complex molecules with specific biological activities or material properties.



[Click to download full resolution via product page](#)

**Caption:** Key application areas of **2-Chlorophenyl Methyl Sulfone**.

- **Pharmaceutical Development:** It is a crucial intermediate in the synthesis of various pharmaceuticals. Its structure is often incorporated into molecules designed as anti-inflammatory and analgesic drugs.
- **Agrochemicals:** The compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced crop protection and agricultural yields.
- **Material Science:** It is employed in the production of specialty polymers and resins, imparting improved thermal and chemical resistance to the final materials.
- **Analytical Chemistry:** It can act as a reagent in certain analytical methods, aiding in the identification and quantification of other chemical substances.

## Conclusion

**2-Chlorophenyl methyl sulfone** is a compound of considerable interest due to its versatile applications as a chemical intermediate. Its well-defined physicochemical properties, combined with established analytical and synthetic protocols, make it a reliable and valuable tool for

researchers in medicinal chemistry, agrochemical science, and material science. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Chloro-2-(methylsulfonyl)benzene | 17482-05-2 [sigmaaldrich.com]
- 2. 1-Chloro-2-(methylsulfonyl)benzene | 17482-05-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-Chlorophenyl Methyl Sulfone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102717#physicochemical-properties-of-2-chlorophenyl-methyl-sulfone>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)